molecular formula C45H70N14O12 B12388401 Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2

Cat. No.: B12388401
M. Wt: 999.1 g/mol
InChI Key: RZTAEGXNAKQBHH-VNHOCEMUSA-N
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Description

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 is a cyclic peptide that contains a sequence of amino acids: tyrosine, isoleucine, glutamine, asparagine, alpha-amino suberic acid, proline, arginine, and glycine. This compound is known for its stability and biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino acids, often facilitated by reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Industrial Production Methods

Industrial production of this cyclic peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard SPPS reagents like DIC and HOBt.

Major Products

    Oxidation: Formation of dityrosine.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its stability and binding affinity, allowing it to modulate biological pathways effectively. The peptide may exert its effects by:

    Binding to Receptors: Interacting with cell surface receptors to trigger intracellular signaling cascades.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.

    Modulating Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 can be compared to other cyclic peptides, such as:

    Cyclo(tyr-ile-gln-asn-asu)-pro-leu-gly-NH2: Similar structure but with leucine instead of arginine.

    Cyclo(tyr-ile-gln-asn-asu)-pro-lys-gly-NH2: Contains lysine instead of arginine.

    Cyclo(tyr-ile-gln-asn-asu)-pro-val-gly-NH2: Contains valine instead of arginine.

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct biological activities and stability compared to its analogs.

Properties

Molecular Formula

C45H70N14O12

Molecular Weight

999.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H70N14O12/c1-3-24(2)37-43(70)55-28(17-18-33(46)61)39(66)57-31(22-34(47)62)40(67)56-29(9-5-4-6-12-36(64)53-30(41(68)58-37)21-25-13-15-26(60)16-14-25)44(71)59-20-8-11-32(59)42(69)54-27(10-7-19-51-45(49)50)38(65)52-23-35(48)63/h13-16,24,27-32,37,60H,3-12,17-23H2,1-2H3,(H2,46,61)(H2,47,62)(H2,48,63)(H,52,65)(H,53,64)(H,54,69)(H,55,70)(H,56,67)(H,57,66)(H,58,68)(H4,49,50,51)/t24-,27-,28-,29-,30-,31-,32-,37-/m0/s1

InChI Key

RZTAEGXNAKQBHH-VNHOCEMUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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